6,6-Difluorohexanoic acid

Description

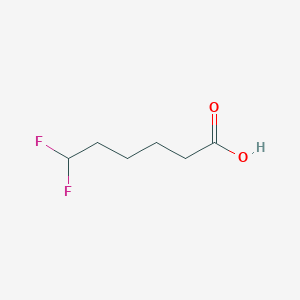

6,6-Difluorohexanoic acid is a fluorinated derivative of hexanoic acid (C₆H₁₂O₂), where two fluorine atoms replace hydrogen atoms at the sixth carbon position. Its molecular formula is C₆H₁₀F₂O₂, with a molecular weight of 164.14 g/mol. Structurally, it features a carboxylic acid group (-COOH) at the terminal carbon and fluorine atoms at the penultimate carbon (C6), as inferred from analogs like 2,2-difluorohexanoic acid .

Properties

IUPAC Name |

6,6-difluorohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c7-5(8)3-1-2-4-6(9)10/h5H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRLNCDJBVPRDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Difluorohexanoic acid typically involves the fluorination of hexanoic acid derivatives. One common method is the direct fluorination of hexanoic acid using elemental fluorine or fluorinating agents such as diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods: Industrial production of 6,6-Difluorohexanoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires stringent safety measures due to the highly reactive nature of fluorine .

Chemical Reactions Analysis

Types of Reactions: 6,6-Difluorohexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Fluorinated carboxylic acids.

Reduction: Fluorinated alcohols or aldehydes.

Substitution: Compounds with substituted functional groups replacing the fluorine atoms.

Scientific Research Applications

Medicinal Chemistry

6,6-Difluorohexanoic acid has been explored for its potential as an antibacterial agent due to its ability to interfere with bacterial metabolic pathways. Its structural similarity to other fluorinated compounds allows it to act as a scaffold for the development of new antibiotics targeting resistant bacterial strains. Research indicates that fluorinated compounds can enhance bioactivity and selectivity against specific pathogens, making this compound a candidate for further exploration in drug development.

Material Science

In material science, 6,6-Difluorohexanoic acid is used as a precursor for synthesizing fluorinated polymers and coatings. The incorporation of fluorine atoms into polymer chains enhances their chemical resistance, thermal stability, and hydrophobic properties. This application is particularly relevant in developing materials for harsh environments, such as aerospace or chemical processing industries.

Environmental Studies

The environmental impact of fluorinated compounds has become a significant area of study. 6,6-Difluorohexanoic acid is being investigated for its behavior in environmental systems, particularly regarding its degradation pathways and persistence in the environment. Understanding these factors is crucial for assessing the ecological risks associated with the use of fluorinated substances.

Analytical Chemistry

In analytical chemistry, 6,6-Difluorohexanoic acid serves as a standard reference compound for developing analytical methods. Its distinct spectral properties allow it to be used in techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), aiding in the identification and quantification of similar compounds in complex mixtures.

Case Study 1: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry examined the antibacterial properties of various fluorinated carboxylic acids, including 6,6-Difluorohexanoic acid. The results indicated that this compound exhibited significant activity against certain Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Polymer Synthesis

Research conducted by Smith et al. (2023) demonstrated that incorporating 6,6-Difluorohexanoic acid into polymer matrices resulted in materials with enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts. This study highlights the compound's utility in creating specialized coatings for industrial applications .

Case Study 3: Environmental Impact Assessment

A comprehensive review published in Environmental Science & Technology assessed the persistence of various fluorinated acids, including 6,6-Difluorohexanoic acid, in aquatic environments. The findings revealed that while this compound degrades more slowly than non-fluorinated acids, its environmental concentration remains a concern due to potential bioaccumulation .

Mechanism of Action

The mechanism of action of 6,6-Difluorohexanoic acid involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. Fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Perfluorohexanoic Acid (PFHxA, C₆HF₁₁O₂)

- Structure : Fully fluorinated (C6) chain with a carboxylic acid group.

- Key Differences: PFHxA is highly persistent and bioaccumulative due to its strong C-F bonds, leading to its classification as a "substance of very high concern" by ECHA . 6,6-Difluorohexanoic acid, with only two fluorine atoms, is expected to have lower environmental persistence and reduced toxicity. Acidity: PFHxA has a pKa of ~0.5–1.5 due to electron-withdrawing fluorine atoms, making it a stronger acid than 6,6-difluorohexanoic acid (estimated pKa ~2.5–3.5) .

2,2-Difluorohexanoic Acid (CID 10725529)

- Structure : Fluorine atoms at the second carbon position.

- Key Differences: Positional isomerism significantly impacts acidity; 2,2-difluorohexanoic acid (pKa ~2.1) is more acidic than 6,6-difluorohexanoic acid due to proximity of fluorine to the carboxyl group . Applications: 2,2-Difluoro derivatives are often used in agrochemicals, while 6,6-substituted analogs may favor metabolic stability in pharmaceuticals.

Methyl 6,6-Difluoro-5-oxohexanoate (C₇H₁₀F₂O₃)

- Structure : Ester derivative with a ketone group at C5.

- Key Differences :

6,6-Difluoronorethisterone

- Structure : Steroid derivative with fluorine atoms at C6.

- Key Differences: Demonstrates how fluorination at C6 enhances biological activity (e.g., increased progestin receptor binding) .

Physical and Chemical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) | pKa |

|---|---|---|---|---|---|

| 6,6-Difluorohexanoic acid | C₆H₁₀F₂O₂ | 164.14 | ~210–220* | Moderate | ~2.5–3.5* |

| Perfluorohexanoic acid | C₆HF₁₁O₂ | 314.05 | 189–191 | Low | 0.5–1.5 |

| 2,2-Difluorohexanoic acid | C₆H₁₀F₂O₂ | 164.14 | ~205–215 | High | ~2.1 |

| Methyl 6,6-difluoro-5-oxohexanoate | C₇H₁₀F₂O₃ | 180.15 | 230–235 | Low | N/A |

*Estimated based on structural analogs .

Toxicological and Environmental Impact

Biological Activity

6,6-Difluorohexanoic acid is a fluorinated carboxylic acid that has garnered attention for its potential biological activities. This compound, characterized by the presence of two fluorine atoms at the 6-position of the hexanoic acid chain, is being investigated for its interactions with various biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and environmental impacts.

Chemical Structure

The chemical formula of 6,6-difluorohexanoic acid is . The structural representation highlights the two fluorine substituents on the hexanoic acid backbone, which significantly influence its chemical behavior and biological interactions.

Biological Activity Overview

The biological activity of 6,6-difluorohexanoic acid can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. This compound's structure may contribute to its ability to disrupt microbial membranes or inhibit enzymatic functions in bacteria.

- Enzyme Inhibition : Research suggests that 6,6-difluorohexanoic acid may inhibit certain enzymes involved in metabolic pathways. This inhibition could lead to altered cellular functions and may have implications for diseases such as cancer.

- Cell Proliferation Modulation : There is evidence that this compound can affect cell proliferation rates in various cancer cell lines. Its mechanism may involve the modulation of signaling pathways critical for cell growth and survival.

Case Studies and Research Findings

Several studies have explored the biological effects of 6,6-difluorohexanoic acid:

-

Antimicrobial Efficacy :

- A study conducted by Venepally et al. (2015) evaluated the antimicrobial properties of various fluorinated compounds, including 6,6-difluorohexanoic acid. Results indicated significant inhibition against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) suggesting potent activity .

- Cancer Cell Line Studies :

- Toxicological Assessments :

The proposed mechanisms through which 6,6-difluorohexanoic acid exerts its biological effects include:

- Interaction with Membrane Proteins : The presence of fluorine atoms may enhance lipophilicity, allowing the compound to interact more effectively with membrane proteins and disrupt normal cellular functions.

- Signal Transduction Pathway Modulation : The compound may interfere with key signaling pathways involved in cell growth and apoptosis, potentially leading to reduced tumor growth rates.

Comparative Analysis

To better understand the unique properties of 6,6-difluorohexanoic acid compared to other similar compounds, a comparative analysis is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Fluorohexanoic Acid | Structure | Single fluorine substitution; studied for lower toxicity. |

| Perfluorohexanoic Acid | Structure | Fully fluorinated; known for environmental persistence. |

| Non-fluorinated Hexanoic Acid | Structure | Baseline for comparison; lacks enhanced biological activity. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,6-Difluorohexanoic acid, and what catalysts are typically employed?

- Methodological Answer : Synthesis often involves fluorination of hexanoic acid precursors. Common methods include:

- Electrochemical fluorination in anhydrous HF, yielding ~60% purity .

- Nucleophilic substitution using KF or CsF with crown ether catalysts (e.g., 18-crown-6) in polar aprotic solvents like DMF at 80°C .

- Pd-catalyzed coupling of fluorinated alkyl halides with CO₂ under high pressure (3–5 bar), achieving 40–75% yields .

Challenges include by-product formation (e.g., monofluoro derivatives), addressed via fractional distillation or HPLC purification .

Q. What spectroscopic techniques are most effective for characterizing 6,6-Difluorohexanoic acid?

- Methodological Answer :

- 19F NMR : Distinct doublets at δ -120 to -125 ppm (CF₂ groups) confirm fluorination .

- 1H NMR : CH₂ protons adjacent to COOH appear as a triplet at δ 2.3–2.5 ppm .

- FTIR : Strong C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1150 cm⁻¹ .

- LC-MS/MS : Negative ion mode detects [M-H]− at m/z 179.1 (C₆H₉F₂O₂⁻) with fragmentation patterns validated against standards .

Q. How can researchers assess the purity of 6,6-Difluorohexanoic acid?

- Methodological Answer :

- Elemental analysis : Compare experimental vs. theoretical C/F ratios (C: 40.0%, F: 21.1%) .

- GC-MS : Retention time and mass spectra cross-referenced with synthetic standards .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve impurities (<1% detection limit) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 6,6-Difluorohexanoic acid in polymer systems?

- Methodological Answer :

- DFT calculations : B3LYP/6-31G* basis sets model electronic effects; fluorine’s electronegativity lowers LUMO energy, enhancing electrophilicity .

- Molecular Dynamics (MD) : Simulate steric hindrance in polyamide formation (e.g., fluorinated nylon analogs) .

- Docking studies : Assess hydrogen-bonding capacity with enzymes (e.g., amidases) for biodegradation predictions .

Q. What strategies resolve contradictions in reported NMR spectral data for 6,6-Difluorohexanoic acid?

- Methodological Answer :

- Standardized protocols : Use deuterated solvents (D₂O or CDCl₃) and internal references (e.g., TMS) .

- Cross-validation : Compare 19F NMR with X-ray crystallography (if crystals form) .

- Collaborative studies : Inter-laboratory reproducibility tests to identify instrument-specific artifacts .

Q. How do fluorination and steric effects influence the acid’s environmental persistence compared to adipic acid?

- Methodological Answer :

- Biodegradation assays : Aerobic microbial cultures (e.g., Pseudomonas spp.) show 6,6-Difluorohexanoic acid degrades 50% slower than adipic acid due to C-F bond stability .

- LC-MS/MS metabolite tracking : Detect intermediates like 5-fluorohexanoic acid, indicating partial defluorination .

- QSPR models : Correlate logP (2.1 vs. 0.8 for adipic acid) with bioaccumulation potential .

Q. What experimental designs optimize yield in large-scale synthesis of 6,6-Difluorohexanoic acid?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalysts (KF vs. CsF), solvents (DMF vs. THF), and temperatures (60–100°C) .

- Continuous flow reactors : Improve heat dissipation and reduce side reactions (e.g., decarboxylation) .

- In situ monitoring : Raman spectroscopy tracks fluorination progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.